Crystallographic Fragment Screening Hit Rate: Validated Binder Among 269 Hits from >1,000-Compound Library
Ethyl 2-aminopyridine-4-carboxylate (ligand VTO) was validated as one of 269 crystallographic hits from a >1,000-compound F2X-Universal Library screen against the Aar2/RNaseH protein–protein complex, corresponding to a hit rate of approximately 27% [1]. The compound's binding pose was confirmed by X-ray diffraction at 1.67 Å resolution (PDB 7FMT), whereas non-hit library members—representing the remaining ~73% of the library—did not yield interpretable electron density in the binding sites [2]. The hit clusters were distributed over 10 distinct binding sites, and the validated binding pose provides a direct structural starting point for fragment growing and optimization [1].
| Evidence Dimension | Crystallographic fragment hit validation rate |
|---|---|
| Target Compound Data | Confirmed hit with refined 1.67 Å X-ray structure (PDB 7FMT, ligand VTO); 1 of 269 hits |
| Comparator Or Baseline | >1,000 compounds screened; ~731 compounds (73%) did not yield validated hits |
| Quantified Difference | Hit rate ~27%; compound is among the minority of library members with validated crystallographic binding |
| Conditions | PanDDA crystallographic fragment screening; F2X-Universal Library; Aar2/RNaseH (Prp8 RNaseH-like domain/Aar2 snRNP assembly factor) from S. cerevisiae; 1.67 Å resolution |
Why This Matters
A validated crystallographic fragment hit with a confirmed binding pose provides a structurally enabled starting point for medicinal chemistry optimization, differentiating it from inactive library members and supporting procurement for FBDD campaigns.
- [1] Barthel, T., Wollenhaupt, J., Lima, G.M.A., Wahl, M.C., Weiss, M.S. (2022) Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J. Med. Chem., 65(21), 14630-14641. 269 hits observed from >1000-compound library. View Source
- [2] RCSB PDB. 7FMT – PanDDA analysis group deposition; Aar2/RNaseH in complex with fragment P06E09 (ethyl 2-aminopyridine-4-carboxylate). Resolution: 1.67 Å. Deposited: 2022-08-26. View Source
